1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group, a furan ring, and a pyridine ring, all connected through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-Chloro-2-methoxyaniline: This intermediate is synthesized by chlorination of 2-methoxyaniline.
Formation of 2-(furan-2-yl)pyridine: This intermediate is prepared through a series of reactions involving the coupling of furan and pyridine derivatives.
Urea Formation: The final step involves the reaction of 5-Chloro-2-methoxyaniline with 2-(furan-2-yl)pyridine in the presence of a suitable coupling agent, such as carbonyldiimidazole, to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea: Lacks the furan ring, which may affect its bioactivity and chemical properties.
1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which can influence its reactivity and applications.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is unique due to the presence of both furan and pyridine rings, which can confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-16-5-4-13(19)10-15(16)22-18(23)21-11-12-6-7-20-14(9-12)17-3-2-8-25-17/h2-10H,11H2,1H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFUMWCAWJFGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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